N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide

Description

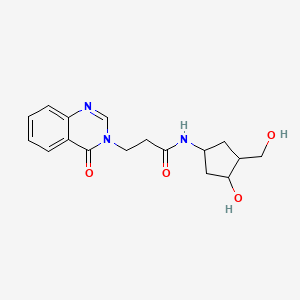

N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide is a synthetic small molecule featuring a 4-oxoquinazolin-3(4H)-yl scaffold linked to a propanamide chain. The cyclopentyl moiety is substituted with both hydroxyl (-OH) and hydroxymethyl (-CH₂OH) groups, which likely enhance its hydrophilicity and hydrogen-bonding capacity. The 4-oxoquinazolinone core is known for its tautomeric properties, as demonstrated in NMR studies of related compounds .

Properties

IUPAC Name |

N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]-3-(4-oxoquinazolin-3-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O4/c21-9-11-7-12(8-15(11)22)19-16(23)5-6-20-10-18-14-4-2-1-3-13(14)17(20)24/h1-4,10-12,15,21-22H,5-9H2,(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDRAUHWNNZVQCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC(C1CO)O)NC(=O)CCN2C=NC3=CC=CC=C3C2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide, identified by CAS number 1421516-35-9, is a compound of interest in pharmacological research due to its potential biological activities. This article reviews its biological properties, including mechanisms of action, therapeutic applications, and relevant case studies.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C17H21N3O4 |

| Molecular Weight | 331.4 g/mol |

| Structure | Chemical Structure |

This compound is primarily investigated for its role as an inhibitor of histone deacetylases (HDACs), which are crucial in regulating gene expression and cellular processes such as differentiation and apoptosis in tumor cells. HDAC inhibitors have been shown to induce cell cycle arrest and promote apoptosis in various cancer cell lines, making them valuable in cancer therapy .

Antiproliferative Effects

Research indicates that compounds structurally related to this compound demonstrate significant antiproliferative activity against human tumor cells. This activity is attributed to their ability to inhibit HDACs, leading to the reactivation of silenced genes involved in cell growth regulation .

Case Studies

- In Vitro Studies : In a study evaluating various HDAC inhibitors, compounds similar to this compound were shown to significantly reduce cell viability in human breast cancer cells (MCF-7), with IC50 values indicating potent activity .

- In Vivo Studies : Animal models treated with HDAC inhibitors exhibited reduced tumor growth and improved survival rates. The administration of this compound in murine models demonstrated similar effects, suggesting potential for therapeutic use in oncology .

Pharmacokinetics and Toxicology

While detailed pharmacokinetic data specific to this compound is limited, related compounds have shown favorable absorption and bioavailability profiles. Toxicological assessments indicate that these compounds generally exhibit low toxicity at therapeutic doses, although further studies are required to establish safety profiles for clinical use.

Comparison with Similar Compounds

Key Observations :

- The hydroxyl and hydroxymethyl groups on the cyclopentyl ring in the target compound likely improve aqueous solubility compared to non-polar analogs like N-cyclopentyl-2-(4-oxoquinazolin-3(4H)-yl)acetamide .

Enzyme Inhibition

- InhA Inhibitors: 2-(4-oxoquinazolin-3(4H)-yl)acetamide derivatives (e.g., compound from ) inhibit Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (InhA), with IC₅₀ values in the micromolar range. The target compound’s cyclopentyl hydroxyl groups may improve binding to InhA’s hydrophobic pocket.

- Anti-inflammatory Activity: Analogs like 2-(ethylamino)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide exhibit moderate anti-inflammatory activity, surpassing diclofenac in some assays . The target’s polar substituents could reduce ulcerogenic side effects common in non-steroidal anti-inflammatory drugs (NSAIDs).

Antimicrobial Activity

- Antitubercular Activity : N-substituted 4-oxoquinazolin-3(4H)-yl acetamides show MIC values of 1–10 µg/mL against M. tuberculosis . The target compound’s hydrophilicity may enhance bioavailability in mycobacterial environments.

- Antioxidant Potential: Hydroxamic acid derivatives (e.g., N-(4-chlorophenyl)-N-hydroxycyclohexanecarboxamide) demonstrate radical scavenging activity, but the target compound lacks the hydroxamic acid moiety critical for this activity .

Physicochemical Properties

- Solubility: The hydroxyl and hydroxymethyl groups on the cyclopentyl ring likely increase water solubility compared to analogs with non-polar substituents (e.g., N-cyclopentyl-2-(4-oxoquinazolin-3(4H)-yl)acetamide) .

- Tautomerism: The 4-oxoquinazolinone core undergoes keto-enol tautomerism, as shown in NMR studies of related compounds . This dynamic behavior may influence binding to biological targets.

Q & A

Q. What experimental designs validate the compound’s mechanism of action in complex biological systems?

- Methodological Answer : Combine RNA-seq profiling to identify differentially expressed genes post-treatment and CRISPR-Cas9 knockout models to confirm target relevance. Use fluorescence polarization assays to measure direct binding to purified proteins. Pharmacodynamic studies in animal models correlate target engagement with efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.